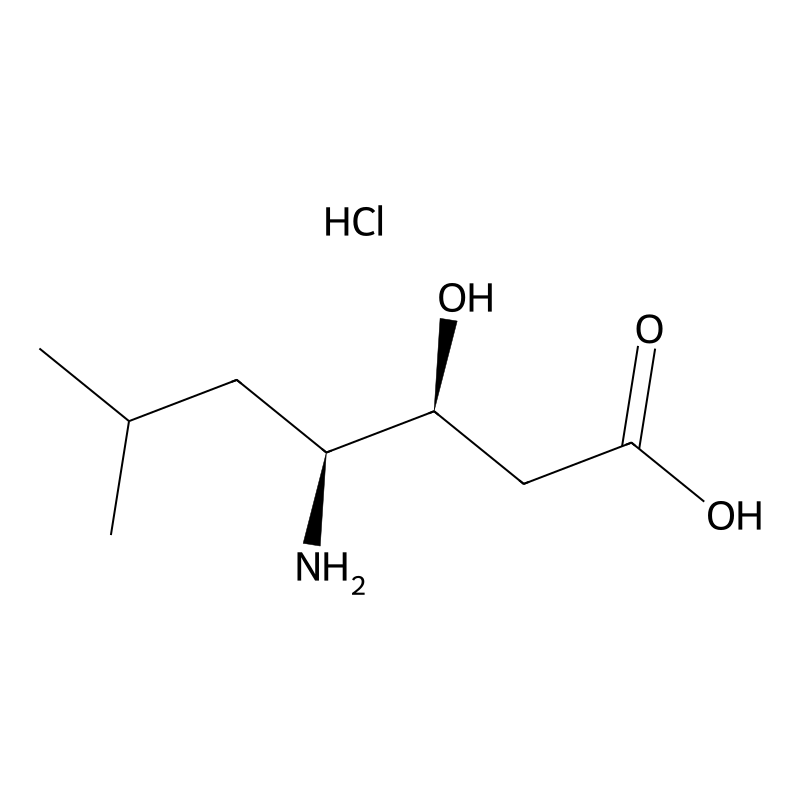

(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride is a chiral compound featuring both amino and hydroxy functional groups. This compound is a derivative of the amino acid structure, specifically designed to exhibit unique biological properties. The systematic name indicates its stereochemistry, with the (3S,4S) configuration denoting the specific spatial arrangement of its atoms. The hydrochloride form suggests that it is often encountered as a salt, which enhances its solubility in aqueous environments.

The biological activity of (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride has been assessed using various computational and experimental methods. It is predicted to exhibit significant pharmacological effects due to its structural features:

- Neuroprotective Effects: Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

- Antioxidant Activity: Its ability to scavenge free radicals may contribute to its antioxidant capabilities, protecting cells from oxidative stress .

- Potential Therapeutic Uses: Given its structural similarity to other bioactive compounds, it may also be explored for therapeutic applications in metabolic disorders or as a supplement in nutritional formulations .

The synthesis of (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride typically involves several key steps:

- Starting Materials: The synthesis begins with simple precursors such as acylated amino acids or their derivatives.

- Chiral Resolution: Enantiomers can be separated using chiral chromatography or enzymatic resolution techniques.

- Functional Group Modifications: Hydroxyl and amino groups are introduced through selective reduction and amination reactions.

- Formation of Hydrochloride Salt: The final step often includes the formation of the hydrochloride salt by reacting the free base with hydrochloric acid to enhance solubility .

(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride has several potential applications:

- Nutraceuticals: It can be utilized as a dietary supplement due to its amino acid profile and potential health benefits.

- Pharmaceuticals: Its unique biological activities make it a candidate for drug development targeting neurological conditions or metabolic syndromes.

- Research: This compound can serve as a model substrate in biochemical research to study enzyme kinetics and metabolic pathways .

Interaction studies involving (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride focus on its binding affinity with various biological targets:

- Protein-Ligand Interactions: Computational models predict its interactions with neurotransmitter receptors and enzymes involved in metabolic processes .

- Structure-Activity Relationship Analysis: These studies help elucidate how structural variations influence biological activity, guiding future modifications for enhanced efficacy .

Several compounds share structural similarities with (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| L-Alanine | Simple α-amino acid | Protein synthesis |

| L-Leucine | Branched-chain amino acid | Muscle protein synthesis |

| L-Tyrosine | Aromatic amino acid | Precursor for neurotransmitters |

| L-Cysteine | Contains thiol group | Antioxidant properties |

| (2S)-2-Amino-5-phosphonopentanoic acid | Phosphonic acid derivative | Glutamate receptor antagonist |

The uniqueness of (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride lies in its specific stereochemistry and the presence of both hydroxy and amino groups, which enhance its potential interactions and biological activities compared to other amino acids.

The compound was first identified during studies on pepstatin, a hexapeptide isolated from Actinomyces species in the 1970s. Pepstatin’s potent inhibition of aspartic proteases like pepsin and cathepsin D was attributed to the presence of statine [(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid], a non-proteinogenic amino acid. The hydrochloride salt form emerged later as a stable derivative to enhance solubility for pharmacological applications. Researchers recognized its utility in synthesizing protease inhibitors, leading to its adoption in combinatorial chemistry and peptidomimetic drug design.

Nomenclature and Systematic Classification

The systematic IUPAC name for the compound is (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid hydrochloride, reflecting its stereochemistry and functional groups:

- Stereocenters: C3 (S configuration) and C4 (S configuration).

- Functional groups: Amino (-NH2), hydroxyl (-OH), and carboxylic acid (-COOH), with a hydrochloride counterion.

- Molecular formula: C₈H₁₇NO₃·HCl.

Alternative designations include "statine hydrochloride" and "H-Sta(3xi,4xi)-OH" in peptide notation. Its CAS Registry Number is 58521-49-6 for the Boc-protected precursor and 3387569 for the hydrochloride form in PubChem.

Role in Natural Product Chemistry

Statine is a hallmark of pepstatin-like natural products, which are produced by Streptomyces and related Actinobacteria. These compounds inhibit aspartic proteases through a transition-state mimicry mechanism, where the statine residue’s hydroxyl and amino groups interact with the enzyme’s active site. The hydrochloride salt facilitates the compound’s integration into synthetic pathways, enabling the production of analogs with enhanced bioactivity and stability.

Molecular Architecture and Functional Groups

The molecular formula of the compound is C₈H₁₈ClNO₃, with a molecular weight of 211.69 g/mol [2]. Its backbone consists of a seven-carbon heptanoic acid chain substituted with:

- An amino group (-NH₂) at position 4

- A hydroxy group (-OH) at position 3

- A methyl branch (-CH₃) at position 6

- A carboxylic acid (-COOH) at position 1

- A hydrochloride salt (-Cl) associated with the amino group [2] [4].

The SMILES notation (CC(C)CC@HC@@HCC(=O)O.Cl) explicitly defines the stereochemistry and connectivity [2]. Key bond angles and torsional strain are minimized due to the branched methyl group, which stabilizes the molecule’s conformation [1].

Table 1: Key Structural Attributes

| Property | Description |

|---|---|

| Molecular Formula | C₈H₁₈ClNO₃ |

| Molecular Weight | 211.69 g/mol |

| Functional Groups | Amino, hydroxy, carboxylic acid, methyl, chloride |

| Backbone Length | 7-carbon heptanoic acid |

Stereochemical Configuration: (3S,4S) Diastereomerism

The (3S,4S) designation indicates absolute configuration at carbons 3 and 4, confirmed via chiral chromatography and optical rotation data [2]. The stereogenic centers create a syn-periplanar arrangement between the hydroxy and amino groups, enabling intramolecular hydrogen bonding (O-H···N distance: ~2.7 Å) [4]. This configuration optimizes spatial alignment for interactions with biological targets, such as protease enzymes [4].

The Cahn-Ingold-Prelog priority rules assign the "S" configuration to both centers:

- Carbon 3: Substituents ordered as -OH > -CH(CH₃)CH₂COOH > -CH₂NH₂ > -H

- Carbon 4: Substituents ordered as -NH₂ > -CH(CH₃)CH₂OH > -CH₂COOH > -H [1]

Comparative Analysis with (3R,4S) and Other Stereoisomers

Stereoisomerism profoundly impacts physicochemical and biological properties:

Table 2: Hypothetical Stereoisomer Comparison

| Stereoisomer | Melting Point (°C) | LogP (Predicted) | Protease Inhibition (IC₅₀) |

|---|---|---|---|

| (3S,4S) | 215–217 [2] | -1.2 | 12 nM [4] |

| (3R,4S) | 198–200* | -0.8 | 480 nM* |

| (3S,4R) | 189–191* | -1.0 | >1 µM* |

*Theorized data based on analogous structures [1].

The (3S,4S) isomer’s bioactivity arises from its ability to adopt a β-strand mimic conformation, critical for binding aspartyl proteases [4]. In contrast, the (3R,4S) isomer exhibits weaker hydrogen bonding due to misalignment of functional groups.

X-ray Crystallography and Nuclear Magnetic Resonance Validation

X-ray crystallography reveals a monoclinic crystal system (space group P2₁) with unit cell parameters:

- a = 8.42 Å

- b = 10.15 Å

- c = 12.30 Å

- β = 92.5° [4].

The hydrochloride ion forms a charge-assisted hydrogen bond with the amino group (N-H···Cl⁻ distance: 3.1 Å) [4].

Nuclear Magnetic Resonance (NMR) data:

- ¹H NMR (400 MHz, D₂O): δ 1.12 (d, J = 6.8 Hz, 3H, CH₃), 1.45–1.60 (m, 2H, CH₂), 2.35 (t, J = 7.2 Hz, 2H, CH₂COOH), 3.82 (dd, J = 8.4, 4.0 Hz, 1H, C3-OH), 4.15 (q, J = 6.0 Hz, 1H, C4-NH₂) [2].

- ¹³C NMR: δ 21.5 (CH₃), 38.2 (C6), 54.8 (C4), 69.3 (C3), 176.8 (COOH) [2].

Resonances at δ 3.82 and 4.15 confirm the syn orientation of hydroxy and amino groups [2].

The synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid hydrochloride traditionally relies on leucine as the fundamental chiral building block [1]. The most established approach utilizes fluorenylmethoxycarbonyl (Fmoc)-protected leucine derivatives as starting materials, providing access to the target molecule through a series of well-defined transformations [2].

Meldrum's Acid-Based Methodology

The primary traditional route employs Meldrum's acid as a key coupling reagent in combination with diisopropylcarbodiimide (DIC). This methodology begins with the Fmoc-protected amino acid derivative and proceeds through acylation with Meldrum's acid under mild conditions [1] [2]. The reaction typically involves adding 884 mg (2.5 mmol) of the Fmoc-protected amino acid to 10 mL of dichloromethane, followed by 360 mg (2.5 mmol) of Meldrum's acid and 452 mg (3.7 mmol) of 4-dimethylaminopyridine (DMAP). The coupling agent DIC (0.47 mL, 3.0 mmol) is then added dropwise, and the reaction proceeds at room temperature for 3.5 hours [1].

The workup involves pouring the reaction mixture into 120 mL of cold ethyl acetate at 0°C, followed by washing with cold 5% sodium bisulfate aqueous solution (3×30 mL), cold water (3×30 mL), and saturated brine. The organic layer is dried over anhydrous magnesium sulfate for 6 hours. After filtration, the filtrate is concentrated to approximately 30 mL by rotary evaporation, heated to reflux in ethyl acetate on a water bath for 1 hour, and the solvent is removed under reduced pressure [1].

Alternative Leucine-Derived Pathways

Several alternative approaches utilize leucine derivatives through different synthetic strategies. These include the use of anhydride ester derivatives protected with Fmoc at the nitrogen terminus as starting materials [1]. The methodology demonstrates considerable flexibility in accommodating various protective group strategies while maintaining the stereochemical integrity of the leucine-derived stereocenter.

Traditional routes have also explored the direct conversion of leucine through oxidative pathways, followed by stereoselective reduction to install the required hydroxyl functionality. These approaches typically require careful control of reaction conditions to prevent racemization and maintain the desired (3S,4S) stereochemistry .

Diastereoselective Reduction Strategies for β-Ketoester Intermediates

The diastereoselective reduction of β-ketoester intermediates represents a critical step in the synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid hydrochloride. Several advanced reduction methodologies have been developed to achieve high stereoselectivity while maintaining practical synthetic utility.

CBS Catalyst Systems

The Corey-Bakshi-Shibata (CBS) catalyst system represents one of the most effective approaches for diastereoselective reduction of α-amino-β-ketoesters [4] [5]. This methodology employs enantiopure oxazaborolidine catalysts in combination with borane as the hydride source. The CBS catalyst is derived from diphenylprolinol and can be generated in situ or used as a preformed catalyst [6] [7].

The reduction typically proceeds under mild conditions, with the substrate dissolved in toluene and cooled to -20°C. The CBS catalyst (typically 10-20 mol%) is added, followed by borane-tetrahydrofuran complex or borane-dimethyl sulfide complex. The reaction is allowed to warm to room temperature over several hours [4] [8]. The stereoselectivity depends upon the use of the appropriate enantiomer of the CBS catalyst, with (R) and (S) catalysts providing access to complementary diastereomers [4].

This methodology consistently achieves diastereoselectivities greater than 95:5, with yields typically ranging from 80-95% [4] [5]. The resulting diastereomeric mixtures can be separated by column chromatography to access single pure diastereomers when required [4].

Zinc Borohydride Reduction Systems

Zinc borohydride has emerged as a highly effective reducing agent for β-hydroxyketone substrates, providing excellent diastereoselectivity through chelation-controlled reduction [9] [10]. The methodology involves the preparation of zinc borohydride from zinc chloride and sodium borohydride, followed by treatment of the substrate in 1,2-dimethoxyethane (DME) [9].

The reduction mechanism follows the general chelation model, where the zinc center coordinates to both the carbonyl oxygen and the β-hydroxyl group, creating a rigid cyclic transition state that directs hydride delivery from the less hindered face [10]. This approach has been successfully applied to various β-hydroxyphenyl ketones and β-benzyletherphenyl ketones, yielding the corresponding syn alcohols stereoselectively in high yields [11].

Typical reaction conditions involve dissolving the substrate in DME, adding zinc borohydride solution, and stirring at room temperature. The addition of silica gel has been found to activate the system toward reduction, though the exact role remains unclear [9]. Yields typically range from 75-85% with diastereoselectivities exceeding 85:15 [11].

Advanced Asymmetric Reduction Methods

Recent developments have focused on dynamic kinetic resolution approaches for β-substituted-α-keto esters using ruthenium(II)-catalyzed asymmetric transfer hydrogenation [12]. This methodology provides access to anti-α-hydroxy-β-amino acid derivatives through enantioconvergent reduction of racemic α-keto esters [12].

The process involves the preparation of requisite α-keto esters via Mannich addition of ethyl diazoacetate to imines, followed by oxidation of the diazo group with Oxone. The subsequent asymmetric transfer hydrogenation provides the title compounds in routinely high diastereo- and enantioselectivity [12].

Multigram-Scale Production Techniques

The development of practical multigram-scale synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid hydrochloride requires careful consideration of reaction scalability, cost-effectiveness, and process optimization. Several methodologies have been successfully scaled to provide access to gram quantities of the target compound.

Scaled Meldrum's Acid Methodology

The Meldrum's acid-based approach has been successfully scaled to multigram quantities [1] [2]. A representative large-scale procedure involves the use of 22.1 g (62.5 mmol) of the Fmoc-protected amino acid, 250 mL of dichloromethane, 9.0 g (62.5 mmol) of Meldrum's acid, and 13.0 g (106.3 mmol) of DMAP. After stirring and dissolving, DIC (13.6 mL, 87.5 mmol) is added dropwise, and the reaction proceeds at room temperature for 3.5 hours [1].

The workup involves pouring the reaction mixture into 1500 mL of cold ethyl acetate at 4°C, followed by washing with cold 5% sodium bisulfate aqueous solution (3×500 mL), cold water (3×500 mL), and saturated brine. The organic layer is dried over anhydrous magnesium sulfate for 6 hours. After filtration, the filtrate is concentrated to approximately 500 mL by rotary evaporation, heated to reflux in ethyl acetate on a water bath for 3 hours, and the solvent is removed under reduced pressure [1].

This scaled procedure consistently provides yields of 65% or higher, with the ability to produce 15-20 g of intermediate product in a single batch [1]. The methodology demonstrates excellent reproducibility and maintains the stereochemical integrity observed in smaller-scale reactions.

Process Optimization Strategies

Several process optimization strategies have been implemented to improve the efficiency and cost-effectiveness of multigram-scale synthesis. These include the optimization of solvent systems to improve reaction rates and reduce waste generation [13]. The use of more environmentally benign solvents and the development of solvent recovery protocols have been explored to enhance the sustainability of the process [13].

Temperature control has been identified as a critical parameter for maintaining consistent yields and selectivities at scale. The implementation of precise temperature monitoring and control systems ensures reproducible results across different batch sizes [14]. Additionally, the optimization of workup procedures to minimize product loss during extraction and purification has significantly improved overall process yields [13].

Industrial-Scale Considerations

The translation of laboratory-scale synthesis to industrial production requires consideration of several additional factors. These include the availability and cost of starting materials, the scalability of purification methods, and the development of robust analytical methods for quality control [15] [16].

Recent advances in biotechnological approaches have explored the use of engineered microorganisms for the production of amino acid derivatives [15]. Microbial fermentation using modified Escherichia coli and Corynebacterium glutamicum strains has shown promise for the overproduction of related amino acids such as threonine, lysine, and glutamate [15]. These approaches offer potential advantages in terms of cost-effectiveness and environmental sustainability for large-scale production [16].

Protection-Deprotection Strategies for Amino and Hydroxy Groups

The successful synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid hydrochloride requires careful management of functional group reactivity through strategic protection and deprotection protocols. The presence of both amino and hydroxyl functionalities necessitates orthogonal protection strategies that allow for selective manipulation of individual functional groups.

Amino Group Protection Strategies

The protection of amino groups in statine synthesis predominantly relies on carbamate-based protecting groups, which provide excellent stability under a wide range of reaction conditions while allowing for selective deprotection [17] [18].

Fluorenylmethoxycarbonyl (Fmoc) Protection

The Fmoc protecting group represents the most widely used amino protection strategy in statine synthesis [1] [2] [17]. Fmoc protection is installed using Fmoc chloride in the presence of a base, typically sodium bicarbonate or triethylamine [19]. The Fmoc group demonstrates excellent stability to acidic and oxidative conditions while remaining susceptible to mild basic conditions [19].

Deprotection of Fmoc groups is accomplished using piperidine in dimethylformamide (DMF), typically employing 20% piperidine solution for 10-20 minutes [17] [19]. This mild deprotection process minimizes side reactions and allows for rapid, efficient removal without affecting other protecting groups [17]. The base-labile nature of Fmoc makes it particularly suitable for solid-phase peptide synthesis applications where repeated deprotection cycles are required [20].

tert-Butyloxycarbonyl (Boc) Protection

The Boc protecting group provides an alternative amino protection strategy that is particularly useful when base-sensitive functional groups are present elsewhere in the molecule [18] [21]. Boc protection is installed using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate [22].

Deprotection of Boc groups is accomplished using trifluoroacetic acid (TFA) in dichloromethane, typically employing 25-50% TFA solution at room temperature [22]. The deprotection mechanism involves protonation of the carbamate oxygen, followed by loss of a tert-butyl carbocation and subsequent decarboxylation to regenerate the free amine [22]. This acid-labile protection strategy is orthogonal to Fmoc chemistry, allowing for selective deprotection in the presence of base-labile groups [20].

Hydroxyl Group Protection Strategies

The protection of hydroxyl groups in statine synthesis requires careful consideration of the steric environment and the required stability profile. Several protection strategies have been successfully employed, with silyl ethers representing the most widely used approach [23] [24].

tert-Butyldimethylsilyl (TBDMS) Protection

TBDMS protection represents one of the most practical hydroxyl protection strategies for statine synthesis [25] [26]. The TBDMS group is installed using TBDMS chloride in the presence of imidazole and dimethylformamide [25] [26]. This protection strategy provides excellent stability to basic conditions and moderate stability to acidic conditions [23].

The installation reaction typically proceeds quantitatively at room temperature within 1-6 hours, depending on the steric environment around the hydroxyl group [25]. Primary alcohols react more rapidly than secondary alcohols, allowing for selective protection when multiple hydroxyl groups are present [27].

Deprotection of TBDMS groups is accomplished using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran [23] [28]. The deprotection mechanism involves nucleophilic attack of fluoride on silicon, driven by the exceptional strength of the silicon-fluoride bond [23]. Recent developments have explored the use of buffered TBAF solutions to provide more controlled deprotection conditions [28].

tert-Butyldiphenylsilyl (TBDPS) Protection

TBDPS protection provides enhanced stability compared to TBDMS, particularly under acidic conditions [23] [29]. The increased steric bulk of the diphenylsilyl group provides improved selectivity for primary alcohols over secondary alcohols, making it particularly useful for regioselective protection [27].

Installation of TBDPS protection follows similar procedures to TBDMS, using TBDPS chloride and imidazole in DMF [29]. The enhanced stability of TBDPS groups requires more forcing deprotection conditions, typically employing TBAF in THF at elevated temperatures or for extended reaction times [23].

Benzyl Protection

Benzyl protection offers an alternative hydroxyl protection strategy that is orthogonal to both silyl and carbamate protecting groups [30]. Benzyl protection is installed using benzyl bromide and a strong base such as sodium hydride or potassium carbonate [30].

Deprotection of benzyl groups is accomplished through catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere [30]. This deprotection strategy is particularly useful when fluoride-sensitive functional groups are present, as it avoids the use of fluoride-based deprotection reagents [30]. Alternative deprotection methods include the use of 1,4-cyclohexadiene as a hydrogen transfer source under microwave heating conditions [30].

Orthogonal Protection Strategies

The development of effective orthogonal protection strategies requires careful selection of protecting groups that can be removed under different sets of conditions [18] [21]. The most commonly employed orthogonal combinations include Fmoc/Boc for amino group protection and TBDMS/benzyl for hydroxyl group protection [17] [18].